methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
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Overview
Description
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical compound with the molecular formula C4H6Cl3NO3 and a molecular weight of 222.45 g/mol It is known for its unique structure, which includes a carbamate group and a trichloromethyl group attached to a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves the reaction of methyl carbamate with trichloroacetaldehyde (chloral) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl)carbamate
- Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate
- 3-Methyl-N-(2,2,2-trichloro-1-(2,6-dichlorophenylamino)ethyl)butyramide .
Uniqueness
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is unique due to its specific combination of a trichloromethyl group and a hydroxyethyl moiety attached to a carbamate group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C4H6Cl3NO3 |
---|---|
Molecular Weight |
222.45 g/mol |
IUPAC Name |
methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C4H6Cl3NO3/c1-11-3(10)8-2(9)4(5,6)7/h2,9H,1H3,(H,8,10) |
InChI Key |
CIJJPLRKKROSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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